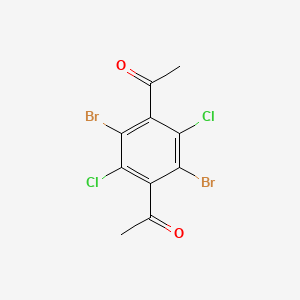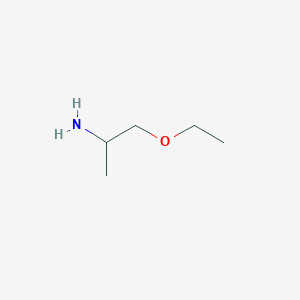
3,4-Dibromo-1-methyl-pyrazole
Vue d'ensemble
Description
3,4-Dibromo-1-methyl-pyrazole: is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and bromine atoms at positions 3 and 4. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Mécanisme D'action
Target of Action
The primary targets of 3,4-Dibromo-1-methyl-pyrazole are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .
Mode of Action
This compound interacts with its targets, the TRKs, by inhibiting their activities . This inhibition disrupts the downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) that are associated with the proliferation, differentiation, and survival of cells .
Biochemical Pathways
The compound affects the biochemical pathways associated with TRKs. Once activated, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways . By inhibiting TRKs, this compound disrupts these pathways, affecting the proliferation and differentiation of cells .
Pharmacokinetics
Similar compounds have shown good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms , which suggests that this compound might have similar properties.
Result of Action
The inhibition of TRKs by this compound leads to a disruption in the proliferation and differentiation of cells . This can potentially lead to the prevention or treatment of diseases associated with the overexpression of TRKs, such as cancer .
Analyse Biochimique
Biochemical Properties
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and impact on biochemical reactions
Cellular Effects
Pyrazoles and their derivatives have been reported to exhibit a wide range of biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities
Molecular Mechanism
Pyrazoles are known to exhibit tautomerism, which may influence their reactivity and thus their mechanism of action
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-1-methyl-pyrazole typically involves the bromination of 1-methyl-pyrazole. One common method includes the reaction of 1-methyl-pyrazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 3 and 4 positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dibromo-1-methyl-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 3,4-diamino-1-methyl-pyrazole or 3,4-dimethoxy-1-methyl-pyrazole can be formed.
Oxidation Products: Oxidized derivatives with functional groups like carbonyl or carboxyl.
Reduction Products: Reduced derivatives with hydrogen atoms replacing the bromine atoms.
Applications De Recherche Scientifique
Chemistry: 3,4-Dibromo-1-methyl-pyrazole is used as a building block in organic synthesis to create more complex heterocyclic compounds. It is also employed in the development of new materials with specific electronic or optical properties.
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of antimicrobial, antifungal, and anticancer agents.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its reactivity makes it a valuable intermediate in the production of various functional materials.
Comparaison Avec Des Composés Similaires
- 3,4-Dichloro-1-methyl-pyrazole
- 3,4-Difluoro-1-methyl-pyrazole
- 3,4-Diiodo-1-methyl-pyrazole
Comparison: 3,4-Dibromo-1-methyl-pyrazole is unique due to the presence of bromine atoms, which impart distinct reactivity and physical properties compared to its chloro, fluoro, and iodo analogs. Bromine atoms are larger and more polarizable, leading to stronger intermolecular interactions and potentially different biological activities.
Propriétés
IUPAC Name |
3,4-dibromo-1-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2N2/c1-8-2-3(5)4(6)7-8/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFVKLRTMZFVBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40525707 | |
| Record name | 3,4-Dibromo-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40525707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89607-14-7 | |
| Record name | 3,4-Dibromo-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40525707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(5-methylthiophen-2-yl)methyl]cyclopropanamine](/img/structure/B3058389.png)
![N-[(3-methylthiophen-2-yl)methyl]cyclopropanamine](/img/structure/B3058390.png)









